Chlorhydrate de buflomedil
Vue d'ensemble
Description
Le chlorhydrate de Buflomédil est un médicament vasoactif principalement utilisé pour traiter la claudication et les symptômes de la maladie artérielle périphérique. Il est connu pour sa capacité à améliorer le flux sanguin dans les tissus ischémiques en inhibant les α-adrénocepteurs, l'agrégation plaquettaire et en améliorant la déformabilité des érythrocytes . Malgré ses avantages, le chlorhydrate de Buflomédil n'est pas approuvé par la Food and Drug Administration pour une utilisation aux États-Unis en raison de préoccupations concernant une toxicité neurologique et cardiaque grave .
Applications De Recherche Scientifique
Buflomedil Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving vasoactive drugs and their interactions.
Biology: Research on Buflomedil Hydrochloride focuses on its effects on blood flow and its potential therapeutic applications.
Medicine: It is studied for its potential to treat peripheral arterial disease and other vascular conditions.
Mécanisme D'action
Target of Action
Buflomedil hydrochloride is a vasoactive drug . The major pharmacological action of buflomedil on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .
Mode of Action
Buflomedil hydrochloride improves nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease . This is achieved through a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .
Biochemical Pathways
It is known that the drug increases peripheral arterial blood flow, producing better perfusion of impaired vascular beds . This suggests that buflomedil may influence pathways related to vascular tone and blood flow.
Pharmacokinetics
The pharmacokinetics of buflomedil were found to be linear within the dose ranges studied (50 to 200 mg for i.v. injection and 150 to 450 mg for oral administration) . The mean biological half-life of the drug was 2.97 hours after oral administration, and 3.25 hours after intravenous dosing . The apparent volume of distribution after the pseudodistribution equilibrium (Fdβ) and volume of distribution at the steady state (Vdss) were 1.43±0.24 l/kg and 1.32±0.26 l/kg, respectively . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively . On average, 72% of the dose was observed into the systemic circulation after oral administration .
Result of Action
Buflomedil hydrochloride has been shown to increase walking distances in those with intermittent claudication and heal trophic lesions and reduce rest pain in many patients with more severe vasculopathies . In patients with symptoms presumed to be due to cerebrovascular insufficiencies and elderly patients with senile dementia, buflomedil alleviated symptoms associated with impairment of cognitive and psychometric function .
Analyse Biochimique
Biochemical Properties
Buflomedil hydrochloride interacts with several enzymes and proteins. It is a phosphodiesterase enzyme inhibitor that stimulates cyclic adenosine monophosphate and biological vasodilators . The major pharmacological action of Buflomedil hydrochloride on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .
Cellular Effects
Buflomedil hydrochloride has significant effects on various types of cells and cellular processes. It improves the flow properties of blood by decreasing its viscosity and improving erythrocyte flexibility, thereby enhancing tissue oxygenation . It also inhibits platelet aggregation and improves red cell deformity .
Molecular Mechanism
The mechanism of action of Buflomedil hydrochloride involves a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .
Temporal Effects in Laboratory Settings
In laboratory settings, single-doses of Buflomedil hydrochloride (50 to 200mg administered intravenously or intra-arterially), and longer term administration (600mg orally for up to 14 days), generally increased regional, hemispherical and global cerebral blood flow in patients with cerebrovascular disease .
Dosage Effects in Animal Models
The effects of Buflomedil hydrochloride vary with different dosages in animal models
Metabolic Pathways
Buflomedil hydrochloride is involved in several metabolic pathways. It is metabolized in the body, with about 20% of an absorbed dose undergoing first-pass metabolism .
Transport and Distribution
It is known that in the body, water moves through semi-permeable membranes of cells and from one compartment of the body to another by a process called osmosis .
Subcellular Localization
It is known that the subcellular location generally concerns the mature protein .
Méthodes De Préparation
Le chlorhydrate de Buflomédil peut être synthétisé par acylation du 1,3,5-triméthoxybenzène avec du 4-pyrrolidinobutyronitrile en présence d'acide chlorhydrique gazeux dans un solvant de chlorobenzène. Cette réaction est un exemple de la réaction de Hoesch . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais peuvent inclure des étapes supplémentaires pour assurer la pureté et le rendement.
Analyse Des Réactions Chimiques
Le chlorhydrate de Buflomédil subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir le chlorhydrate de Buflomédil en ses formes réduites.
Substitution: Des réactions de substitution peuvent se produire, en particulier en présence de nucléophiles, conduisant à la formation de dérivés substitués.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'ammoniac. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
4. Applications de recherche scientifique
Le chlorhydrate de Buflomédil a un large éventail d'applications de recherche scientifique:
Chimie: Il est utilisé comme composé modèle dans des études impliquant des médicaments vasoactifs et leurs interactions.
Biologie: La recherche sur le chlorhydrate de Buflomédil se concentre sur ses effets sur le flux sanguin et ses applications thérapeutiques potentielles.
Médecine: Il est étudié pour son potentiel à traiter la maladie artérielle périphérique et d'autres affections vasculaires.
5. Mécanisme d'action
Le chlorhydrate de Buflomédil exerce ses effets en inhibant les α-adrénocepteurs, ce qui conduit à une vasodilatation et à une amélioration du flux sanguin. Il inhibe également l'agrégation plaquettaire et améliore la déformabilité des érythrocytes, réduisant la viscosité sanguine et améliorant l'oxygénation tissulaire . Les cibles moléculaires comprennent les α-adrénocepteurs et les voies d'agrégation plaquettaire.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de Buflomédil est similaire à d'autres médicaments vasoactifs tels que la pentoxifylline et le naftidrofuryl. il est unique dans sa combinaison d'effets pharmacologiques, y compris l'inhibition des α-adrénocepteurs, l'inhibition de l'agrégation plaquettaire et l'amélioration de la déformabilité des érythrocytes . Des composés similaires comprennent:
Pentoxifylline: Utilisé pour améliorer le flux sanguin et réduire la viscosité sanguine.
Naftidrofuryl: Utilisé pour traiter les maladies vasculaires périphériques en améliorant le flux sanguin.
Flunarizine: Un bloqueur des canaux calciques utilisé pour traiter les affections vasculaires.
Le chlorhydrate de Buflomédil se distingue par son mécanisme d'action multiforme et ses applications thérapeutiques potentielles dans les maladies vasculaires.
Propriétés
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPACSAHMZADFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55837-25-7 (Parent) | |
Record name | Buflomedil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046977 | |
Record name | Buflomedil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35543-24-9 | |
Record name | Buflomedil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35543-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buflomedil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buflomedil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFLOMEDIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.